molecular formula C13H12Cl2N2O3S B11279739 Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11279739
M. Wt: 347.2 g/mol
InChI Key: NYQUDNZZMYFZSY-UHFFFAOYSA-N
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Description

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at the 5-position and a sulfanyl-linked propyl acetate moiety at the 2-position. The ester functional group (propyl acetate) distinguishes it from analogous amide derivatives, influencing solubility and metabolic pathways.

Properties

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

propyl 2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H12Cl2N2O3S/c1-2-5-19-11(18)7-21-13-17-16-12(20-13)9-4-3-8(14)6-10(9)15/h3-4,6H,2,5,7H2,1H3

InChI Key

NYQUDNZZMYFZSY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazole-2-Thiol

The foundational intermediate for this compound is 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol. The synthesis begins with 2,4-dichlorobenzoic acid, which undergoes esterification to form the corresponding ethyl ester. Reacting this ester with hydrazine hydrate yields 2,4-dichlorobenzohydrazide. Subsequent cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) generates the oxadiazole-thiol derivative via an oxidative cyclization mechanism.

Reaction Conditions :

  • Esterification : Ethanol, concentrated H₂SO₄, reflux (6–8 h).

  • Hydrazide Formation : Excess hydrazine hydrate, ethanol, reflux (3–5 h).

  • Cyclization : CS₂, KOH, ethanol, reflux (10–12 h).

Key Data :

StepYield (%)Purity (%)
Esterification85–9095
Hydrazide Formation75–8097
Cyclization70–7595

Alkylation with Propyl Bromoacetate

The thiol group of the intermediate is alkylated using propyl bromoacetate under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates the nucleophilic substitution, yielding the target ester.

Reaction Conditions :

  • Propyl bromoacetate (1.1 eq), K₂CO₃ (1.5 eq), acetone, reflux (8–10 h).

  • Workup involves filtration, solvent evaporation, and recrystallization from ethanol.

Key Data :

ParameterValue
Yield65–70%
Melting Point170–172°C
Purity (HPLC)≥98%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding techniques eliminate organic solvents, enhancing sustainability. A mixture of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol and propyl bromoacetate is ground with potassium carbonate in a mortar for 20–30 minutes. This method reduces reaction time and waste generation.

Key Data :

ParameterConventional vs. Green
Reaction Time10 h vs. 0.5 h
Yield65% vs. 68%
Solvent ConsumptionHigh vs. None

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step. Hydrazide and CS₂ are irradiated at 100°C for 15 minutes, achieving 80% yield for the oxadiazole-thiol intermediate. Subsequent alkylation under microwave conditions further reduces time.

One-Pot Synthesis-Functionalization Strategies

Recent advances enable the integration of oxadiazole formation and alkylation into a single pot. A two-stage protocol involves:

  • Oxadiazole Formation : Reacting 2,4-dichlorobenzohydrazide with CS₂ and KOH under reflux.

  • In Situ Alkylation : Direct addition of propyl bromoacetate and K₂CO₃ without intermediate isolation.

Advantages :

  • Eliminates intermediate purification.

  • Total yield improves to 75–80%.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.95 (s, 2H, SCH₂CO), 4.15 (q, 2H, OCH₂CH₂CH₃), 7.45–7.60 (m, 3H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxadiazole), 680 cm⁻¹ (C-S).

Purity and Stability

  • HPLC : Retention time = 8.2 min (C18 column, MeOH:H₂O = 70:30).

  • Storage : Stable at RT for 6 months; degradation <2%.

Challenges and Optimization

Byproduct Formation

Excess propyl bromoacetate may lead to di-alkylation. Optimization studies recommend 1.1 eq of alkylating agent and controlled pH.

Scalability Issues

Industrial-scale synthesis faces difficulties in solvent recovery during cyclization. Switching to ionic liquids or flow chemistry improves efficiency .

Chemical Reactions Analysis

Reaction Pathway

  • Formation of Acylthiosemicarbazide :

    • Condensation of 2,4-dichlorobenzohydrazide with a thiocarbazide derivative in the presence of CS₂ and KOH (ethanol, reflux) .

  • Oxidative Cyclization :

    • Use of 1,3-dibromo-5,5-dimethylhydantoin as an oxidant with KI in isopropanol/water to form the 1,3,4-oxadiazole ring .

Key Conditions

StepReagents/ConditionsYield (Typical)
1CS₂, KOH, EtOH, reflux75–85%
21,3-Dibromo-5,5-dimethylhydantoin, KI, H₂O/i-PrOH90–97%

Formation of the Sulfanyl-Acetate Side Chain

The sulfanyl linkage (-S-) between the oxadiazole and acetate ester is formed via nucleophilic substitution:

Reaction Mechanism

  • Thiol-Alkylation : Reaction of 2-mercapto-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole with propyl 2-bromoacetate in the presence of K₂CO₃ (DMF, 25°C) .

Optimized Parameters

SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)
2-Mercapto-oxadiazolePropyl 2-bromoacetateK₂CO₃DMF880–88

Ester Hydrolysis

The propyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Hydrolysis Conditions

ConditionReagentsTemperatureTime (h)Product
AcidicH₂SO₄ (1M), EtOHReflux62-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
BasicNaOH (2M), H₂O/THF25°C12Sodium salt of the acid

Notes :

  • Acidic hydrolysis is slower but avoids side reactions with the oxadiazole ring .

  • Basic conditions risk ring opening at elevated temperatures .

Electrophilic Substitution at the Aromatic Ring

The 2,4-dichlorophenyl group may undergo further substitution under controlled conditions:

Nitration

  • Reagents : HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C.

  • Outcome : Substitution at the meta position relative to existing chlorine atoms due to steric and electronic effects .

Suzuki Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ (DMF/H₂O, 80°C).

  • Applicability : Limited by electron-withdrawing Cl groups, but feasible with electron-rich boronic acids .

Oxidation of the Sulfanyl Group

The -S- linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)AcOH, 25°C, 2 hSulfoxide65
mCPBADCM, 0°C → 25°C, 4 hSulfone72

Ring-Opening Reactions

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack under strong basic or acidic conditions:

Acid-Mediated Hydrolysis

  • Conditions : HCl (6M), reflux, 12 h.

  • Product : 2,4-Dichlorobenzamide and thiourea derivatives .

Base-Induced Degradation

  • Conditions : NaOH (5M), EtOH/H₂O, reflux, 8 h.

  • Product : Fragmentation into hydrazine and carboxylic acid intermediates .

Biological Activity and Derivatization

While not a direct chemical reaction, structural analogs of this compound have shown:

  • EGFR Inhibition : IC₅₀ values < 1 μM for analogs with electron-withdrawing substituents .

  • Anticancer Activity : Enhanced cytotoxicity when the sulfanyl group is replaced with sulfonamide derivatives .

Key Challenges and Opportunities

  • Stability : The ester group is prone to hydrolysis in physiological conditions, necessitating prodrug strategies .

  • Synthetic Scalability : Optimized cyclization protocols using T3P or 1,3-dibromo-5,5-dimethylhydantoin improve yields .

  • Diversification : Functionalization at the oxadiazole C-5 position or acetate chain can modulate bioactivity .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the oxadiazole family. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines. In a study examining structural activity relationships, compounds similar to Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate exhibited significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that oxadiazole derivatives demonstrated good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Oxadiazole Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound DStaphylococcus aureus15
Compound EEscherichia coli20

Agricultural Applications

1. Pesticidal Activity

Oxadiazole derivatives are being explored for their potential as agrochemicals. Research indicates that these compounds can act as effective pesticides due to their ability to disrupt biological pathways in pests. The incorporation of the dichlorophenyl group enhances their potency against various agricultural pests .

Case Studies

Case Study on Anticancer Efficacy

In a comprehensive study involving the synthesis and evaluation of various oxadiazole derivatives, researchers noted that the introduction of specific substituents significantly influenced anticancer activity. For instance, the presence of a dichlorophenyl moiety was linked to enhanced cytotoxicity against cancer cell lines .

Case Study on Antimicrobial Activity

Another study focused on synthesizing a series of oxadiazole derivatives and assessing their antimicrobial properties against resistant strains. The findings indicated that certain modifications led to improved activity against strains resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with oxadiazole derivatives reported in the evidence, particularly in the 1,3,4-oxadiazole core and sulfanyl linkage. Key comparisons include:

Property Propyl 2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate N-(Substituted Phenyl) Acetamides (e.g., 8t, 8u) Thiazole-Linked Oxadiazoles (e.g., 7c-f)
Core Structure 1,3,4-Oxadiazole with sulfanyl-acetate ester 1,3,4-Oxadiazole with sulfanyl-acetamide 1,3,4-Oxadiazole with sulfanyl-propanamide
Substituents 2,4-Dichlorophenyl, propyl ester Indole-methyl, chloro/methylphenyl Thiazole-methyl, methylphenyl
Molecular Weight (g/mol) ~335 (estimated) 379–428.5 375–389
Functional Group Ester (OCOOR) Amide (NHCO) Amide (NHCO)
Melting Point Not reported (esters typically lower than amides) 134–178°C (amide derivatives) 134–178°C
  • Key Differences: The ester group in the target compound likely reduces hydrogen-bonding capacity compared to amides, resulting in lower melting points and altered solubility .

Spectral and Analytical Data

  • IR Spectroscopy : The ester C=O stretch (~1740 cm⁻¹) would differ from amide C=O (~1680 cm⁻¹) in compounds like 8t .
  • NMR Spectroscopy : The propyl ester group (δ 1.0–4.3 ppm for CH₃ and CH₂ protons) contrasts with aromatic protons (δ 6–8 ppm) in amide derivatives .

Biological Activity

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's molecular formula is C13H12Cl2N2O3SC_{13}H_{12}Cl_2N_2O_3S, with a molecular weight of 319.22 g/mol. The presence of the oxadiazole ring and the dichlorophenyl group are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors using various methods. Notably, the cyclocondensation reactions are common in creating oxadiazole derivatives, which can be modified to enhance biological activity .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. In particular:

  • Antifungal Effects : Studies have demonstrated that related compounds show potent antifungal activity against pathogens like Aspergillus fumigatus and Candida albicans, suggesting that this compound may exhibit similar properties .
  • Antibacterial Effects : The compound's structure suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests on related oxadiazole derivatives have indicated promising results against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The dichlorophenyl group enhances lipophilicity and cellular permeability.
  • The oxadiazole ring is known for its role in biological interactions and has been linked to various pharmacological effects.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antifungal Study : A study on polyazole derivatives showed that modifications in the structure significantly increased antifungal activity against pathogenic fungi. These findings suggest a potential pathway for enhancing the efficacy of oxadiazole-based compounds like this compound .
  • Antibacterial Screening : Research on benzimidazole derivatives indicated a strong correlation between structural modifications and antibacterial potency. This highlights the importance of exploring different substituents on the oxadiazole ring to optimize biological activity .

Data Summary

Biological ActivityTested StrainsResults
AntifungalA. fumigatus, C. albicansSignificant inhibition observed
AntibacterialS. aureus, E. coliMIC comparable to standard antibiotics

Q & A

Q. What are the established synthetic routes for Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate?

Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors and subsequent functionalization. For example:

Cyclization: React a 2,4-dichlorophenyl-substituted hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thione core.

S-Alkylation: Treat the thione intermediate with propyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetate ester moiety .

Purification: Isolate the product via column chromatography and confirm purity using HPLC or TLC (Rf ~0.6 in ethyl acetate/hexane, 3:7) .

Key Considerations:

  • Steric hindrance from the 2,4-dichlorophenyl group may slow alkylation; elevated temperatures (60–80°C) improve yield.
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Table 1: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield RangeReference
CyclizationCS₂, KOH, EtOH, reflux65–75%
S-AlkylationPropyl bromoacetate, K₂CO₃, DMF, 80°C50–60%

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 1.0–1.2 ppm (propyl CH₃), δ 4.0–4.2 ppm (ester CH₂), and δ 7.4–8.1 ppm (aromatic protons from 2,4-dichlorophenyl) .
    • ¹³C NMR: Confirm the oxadiazole ring carbons at δ 165–170 ppm and the ester carbonyl at δ 170–175 ppm .
  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (C=O ester) and 1220 cm⁻¹ (C-O-C oxadiazole) .
  • X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding with water molecules in the lattice) .

Tools:

  • UCSF Chimera for visualizing crystallographic data and molecular packing .

Q. What initial biological screenings are recommended for this compound?

Methodological Answer: Prioritize enzyme inhibition assays based on structural analogs:

Lipoxygenase (LOX) Inhibition:

  • Protocol: Monitor absorbance at 234 nm (conjugated diene formation) using linoleic acid as substrate.
  • Positive Control: Baicalein (IC₅₀ ~22 µM) .

α-Glucosidase Inhibition:

  • Protocol: Use p-nitrophenyl-α-D-glucopyranoside; measure release of p-nitrophenol at 405 nm.
  • Positive Control: Acarbose (IC₅₀ ~38 µM) .

Butyrylcholinesterase (BChE) Inhibition:

  • Protocol: Ellman’s method with DTNB; measure thiocholine release at 412 nm.
  • Positive Control: Donepezil (IC₅₀ ~10 nM) .

Table 2: Representative IC₅₀ Values for Structural Analogs

CompoundLOX (µM)α-Glucosidase (µM)BChE (µM)
8t (from )428.5*49.71 ± 0.1931.62 ± 0.16
8q (from )-49.71 ± 0.19-
*Weak inhibition observed; structural modifications may enhance activity.

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the 2,4-dichlorophenyl group?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states during S-alkylation .
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thione sulfur .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yield by 15–20% compared to conventional heating .

Data Contradiction Note:

  • reports 50–60% yields for similar S-alkylations, while notes up to 75% yields for less sterically hindered analogs. Adjust stoichiometry (1.5–2.0 eq. alkylating agent) to compensate.

Q. How to resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity trends. For example:
    • Electron-Deficient Aromatics: Enhance LOX inhibition by stabilizing enzyme-ligand π-π interactions .
    • Steric Bulk: Larger substituents (e.g., indole in ) may reduce α-glucosidase binding affinity.
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Compare binding poses of high- vs. low-activity analogs .

Case Study:

  • Compound 8t (IC₅₀ = 31.62 µM for BChE) vs. 8h (IC₅₀ = 33.70 µM): Minor structural differences (e.g., ethoxy vs. methyl groups) alter hydrophobic pocket interactions .

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

Molecular Dynamics (MD) Simulations:

  • Simulate ligand-protein complexes (e.g., BChE) in explicit solvent (TIP3P water) for 100 ns to assess stability.
  • Analyze hydrogen bonding (e.g., oxadiazole S atom with catalytic serine) using GROMACS .

Pharmacophore Modeling:

  • Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Phase (Schrödinger). Validate against known inhibitors .

ADMET Prediction:

  • Use SwissADME to predict logP (~3.5) and blood-brain barrier permeability (low), guiding in vivo testing priorities .

Tool Reference:

  • UCSF Chimera for visualizing MD trajectories and docking results .

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